Pareptide sulfate

Description

Contextualization within Peptide Chemistry and Sulfated Biomolecules Research

Peptide chemistry involves the synthesis and study of peptides, which are short chains of amino acids linked by peptide bonds. google.com The chemical synthesis of peptides allows for the incorporation of unnatural amino acids and various modifications to enhance their therapeutic properties, such as stability and bioavailability. google.comnih.gov

Sulfation is a crucial post-translational modification where a sulfate (B86663) group is added to a molecule, often a protein or a peptide. nih.govacs.org This modification is catalyzed by sulfotransferases and can profoundly alter the biological activity of the parent molecule by affecting its conformation and interaction with other biomolecules. acs.orgmcmaster.ca Sulfated biomolecules are widespread in nature and are involved in a vast array of biological processes. ncats.io

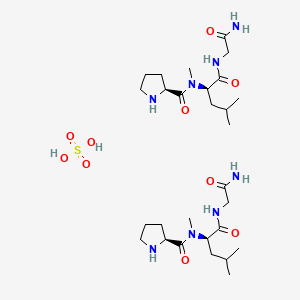

Pareptide sulfate is identified as an analog of Pro-Leu-Gly-NH2 (PLG), also known as melanocyte-stimulating hormone release-inhibiting factor (MIF-1). nih.gov Research into PLG and its analogs has been driven by their potential neuromodulatory activities, particularly in the context of Parkinson's disease. nih.govmcmaster.canih.govnih.gov The introduction of a sulfate group to form this compound suggests a strategic chemical modification aimed at potentially improving its pharmacological profile.

Overview of Scientific Literature on Peptide Sulfation and its Biological Relevance

The scientific literature extensively documents the importance of peptide and protein sulfation. This modification is critical for a range of biological functions, including hormone regulation, cell signaling, and viral entry. nih.govmcmaster.ca For instance, the sulfation of tyrosine residues is essential for the biological activity of several peptide hormones and is involved in protein-protein interactions. acs.orgmcmaster.canih.gov

Sulfation can enhance the binding affinity of peptides to their receptors. mcmaster.ca This is achieved by altering the electrostatic and hydrophilic properties of the peptide, which can lead to more specific and stronger interactions with target proteins. mcmaster.ca The biological relevance of sulfation extends to various disease states, including cancer, inflammatory diseases, and viral infections, making sulfated peptides and their mimetics attractive targets for drug discovery. nih.gov

Rationale for Advanced Research on this compound Analogues

Pareptide was developed as an antiparkinsonian drug, although detailed information on its clinical development is scarce. nih.govnih.govnih.gov The rationale for investigating analogues of this compound stems from the established neuropharmacological effects of its parent compound, PLG. PLG has been shown to modulate dopamine (B1211576) receptors, suggesting a potential therapeutic role in Parkinson's disease. nih.govmcmaster.canih.gov

The synthesis and study of Pareptide and its analogues are aimed at understanding the structure-activity relationships that govern their biological effects. nih.govncats.ionih.gov By systematically modifying the peptide backbone and side chains, researchers can identify key structural features responsible for bioactivity and develop new compounds with improved potency, selectivity, and pharmacokinetic properties. The "sulfate" in this compound likely represents a salt form, which can influence solubility and stability, key factors in drug development. nih.govnih.gov Further research into analogues could explore different salt forms or directed sulfation of the peptide itself to enhance its therapeutic potential.

Propriétés

Numéro CAS |

61484-39-7 |

|---|---|

Formule moléculaire |

C28H54N8O10S |

Poids moléculaire |

694.8 g/mol |

Nom IUPAC |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/2C14H26N4O3.H2O4S/c2*1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;1-5(2,3)4/h2*9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);(H2,1,2,3,4)/t2*10-,11+;/m00./s1 |

Clé InChI |

DPOZYRPNCJEMMY-DDRMSGASSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.OS(=O)(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.OS(=O)(=O)O |

Origine du produit |

United States |

Chemical Properties and Synthesis of Pareptide Sulfate

Physicochemical Properties

The known chemical details of Pareptide sulfate are summarized in the table below.

| Property | Value |

| Synonyms | AY-24,856, L-Prolyl-N-methyl-D-leucyl-glycinamide sulfate |

| Molecular Formula | 2C₁₄H₂₆N₄O₃ · H₂SO₄ |

| Molecular Weight | 694.84 g/mol |

| Structure | A salt of a tripeptide analog |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in aqueous solutions due to the sulfate salt form |

| Table 1: Physicochemical Properties of this compound. Data sourced from drug information databases. nih.govnih.gov |

Synthesis of the Peptide Backbone

The synthesis of the peptide backbone of Pareptide would typically be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. google.comnih.gov SPPS is a common method for producing peptides in a controlled manner, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govgoogle.com

The general steps for synthesizing the peptide component of Pareptide would involve:

Attachment of the C-terminal amino acid (in this case, a modified glycinamide) to a solid support.

Sequential coupling of the subsequent protected amino acids (N-methyl-D-leucine and L-proline).

Cleavage of the completed peptide from the resin and removal of protecting groups. google.com

Sulfation Process

Given that "this compound" is likely a salt, the sulfation process would involve reacting the purified peptide base with sulfuric acid to form the sulfate salt. This is a standard procedure in pharmaceutical chemistry to improve the stability and solubility of a drug substance. researchgate.net

Should "this compound" refer to a molecule with a covalently attached sulfate group (e.g., on a tyrosine residue if one were present in an analog), the synthesis would be more complex. It would involve either the incorporation of a pre-sulfated amino acid during SPPS or post-synthetic sulfation of the purified peptide. nih.gov

Advanced Structural and Conformational Analysis in Research

Spectroscopic Characterization of Sulfation Sites and Peptide Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of peptides in solution, mimicking their physiological environment. uzh.chyoutube.com For a molecule like pareptide sulfate (B86663), NMR provides the atomic-resolution data needed to define its conformational preferences. The process involves several steps, beginning with the assignment of all proton resonances using a combination of 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.chresearchgate.net

NOESY experiments are particularly crucial as they detect protons that are close in space (typically <5 Å), providing the distance restraints necessary to calculate a 3D structural model. uzh.ch The addition of the sulfate group would influence the chemical shifts of nearby protons, and NMR can precisely map these effects, helping to confirm the location of the sulfation and revealing its impact on the local peptide structure. For flexible peptides, NMR data often describes an ensemble of conformations rather than a single static structure. youtube.com Solid-state NMR can also be employed, especially for analyzing peptides that are immobilized or interacting with larger complexes like membranes. nih.gov

Table 1: Key NMR Parameters for Peptide Structural Analysis

| NMR Experiment | Information Obtained | Application to Pareptide Sulfate |

| 1D ¹H | Provides an initial overview of proton chemical environments. | Initial assessment of sample purity and folding. |

| COSY | Identifies protons on adjacent carbons (through-bond J-coupling). | Aids in the assignment of amino acid spin systems. |

| TOCSY | Correlates all protons within a single amino acid spin system. | Crucial for assigning resonances, especially in regions of spectral overlap. |

| NOESY | Identifies protons close in space (through-space coupling). | Provides distance restraints for 3D structure calculation and defines the peptide's fold. |

| ¹H-¹⁵N HSQC | Correlates backbone amide protons with their directly attached nitrogen atoms (requires isotopic labeling). | Simplifies spectra and is a sensitive probe of the chemical environment and dynamics. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and verifying its amino acid sequence and post-translational modifications. uab.edu For sulfated peptides, MS analysis presents a unique challenge and a diagnostic opportunity. The sulfation of a tyrosine residue adds a nominal mass of 80 Da, making it isobaric with phosphorylation, another common modification. ebrary.net

A key characteristic of sulfated peptides when analyzed by collision-induced dissociation (CID) in positive ion mode is the facile and preferential loss of the sulfur trioxide (SO₃) group, which corresponds to a neutral loss of 80 Da. nih.govresearchgate.net This fragmentation behavior is so dominant that it often occurs before the peptide backbone itself fragments, making it a strong diagnostic indicator of sulfation as opposed to phosphorylation, where the phosphate (B84403) group is more stably attached. nih.gov The number of 80 Da losses can indicate the number of sulfated sites on the peptide. nih.gov

However, this lability makes it difficult to pinpoint the exact location of the sulfation using standard CID. nih.gov To overcome this, alternative fragmentation methods like Electron-Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) are employed. ebrary.net These "softer" fragmentation techniques can break the peptide backbone while preserving the fragile sulfate modification on the resulting fragment ions, thus enabling unambiguous site localization. ebrary.net

Table 2: Differentiating Sulfation and Phosphorylation using Mass Spectrometry

| Feature | Sulfated Peptide (e.g., this compound) | Phosphorylated Peptide |

| Modification Mass | +79.9568 Da | +79.9663 Da |

| CID Fragmentation | Preferential and facile neutral loss of SO₃ (-80 Da). nih.gov | Phosphate group is relatively stable; backbone fragmentation occurs. nih.gov |

| Site Localization | Difficult with CID due to premature loss of SO₃. ebrary.net | Readily achieved with CID via backbone fragments retaining the modification. |

| Advanced Fragmentation | ETD or UVPD can retain the sulfate group on fragments for site localization. ebrary.net | Not typically required for site localization. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for evaluating the secondary structure of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The peptide backbone, when folded into regular structures like α-helices or β-sheets, produces a characteristic CD spectrum in the far-UV region (190-250 nm). americanpeptidesociety.org

For this compound, CD spectroscopy would be used to determine its predominant secondary structure. For instance, α-helical structures are characterized by negative bands near 222 nm and 208 nm and a positive band near 192 nm. americanpeptidesociety.org β-sheets show a negative band around 217 nm and a positive band near 195 nm, while unordered or random coil structures have a strong negative band near 200 nm. americanpeptidesociety.org The technique is also invaluable for monitoring conformational changes that may occur in response to variations in pH, temperature, or upon binding to a biological target. americanpeptidesociety.org Conjugation to a moiety like a sulfate group could potentially alter the peptide's conformation, a change that would be detectable by CD. researchgate.net

Table 3: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength(s) of Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208 and ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | Weakly positive ~212 | ~198 |

| Triple Helix | ~220 | ~197 |

Note: Peak positions are approximate and can vary with the specific peptide sequence and solvent conditions. Source: americanpeptidesociety.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about a peptide's secondary structure by measuring the vibrations of its chemical bonds. nih.govnih.gov The technique is particularly sensitive to the peptide backbone's amide bands. shimadzu.com The Amide I band (1600–1700 cm⁻¹), arising mainly from C=O stretching vibrations, is the most informative for secondary structure analysis. shimadzu.com

The frequency of the Amide I peak is highly dependent on the hydrogen-bonding pattern within the peptide, which is determined by its secondary structure. For this compound, FTIR would complement CD analysis by providing a detailed breakdown of its structural components. Furthermore, the sulfate group itself has characteristic vibrational modes that would appear in the IR spectrum, offering direct confirmation of the modification. researchgate.net Polarized FTIR can also be used to determine the orientation of secondary structural elements within larger assemblies, such as a lipid membrane. nih.gov

Table 4: Typical Amide I Band Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650–1658 |

| β-Sheet | 1620–1640 (low) and 1680-1695 (high, for antiparallel) |

| β-Turn | 1660–1685 |

| Random Coil | 1640–1650 |

Source: shimadzu.com

Characterization of Sulfate Binding Sites in Proteins and Peptides

Tyrosine sulfation is a post-translational modification known to be critical for mediating protein-protein interactions. nih.gov The negatively charged sulfate group on a peptide like this compound is expected to interact with positively charged regions on a target protein. Research has shown that sulfated tyrosine residues often form strong salt bridges with binding sites that are rich in basic amino acids, particularly arginine. nih.gov The presence of two or more adjacent arginine residues can create a pocket with a delocalized positive charge that strongly coordinates the sulfate group. nih.gov

To identify the specific binding site for this compound on a target protein, NMR titration experiments are a powerful tool. In this approach, the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein is recorded in the absence and presence of increasing amounts of this compound. The amino acid residues of the protein that are involved in the interaction (either directly in the binding site or affected by an allosteric change) will show significant changes (perturbations) in their corresponding peak positions in the NMR spectrum. biorxiv.org By mapping these perturbed residues onto the protein's 3D structure, the binding interface can be precisely defined.

Analysis of Post-Translational Sulfation Patterns

Confirming that a peptide is post-translationally sulfated within a biological context requires sophisticated analytical workflows. Protein tyrosine sulfation occurs in the trans-Golgi apparatus and is catalyzed by tyrosylprotein sulfotransferases (TPSTs). creative-proteomics.com Mass spectrometry-based proteomics is the primary method used for the large-scale identification of sulfated proteins and their specific modification sites from complex biological samples like cell secretomes. creative-proteomics.comebi.ac.uk

The analytical workflow involves protein extraction, digestion into smaller peptides (e.g., with trypsin), followed by enrichment of the modified peptides. ebi.ac.uk Because sulfated peptides are often found in low abundance, enrichment strategies using techniques like titanium dioxide (TiO₂) or Zirconium-based immobilized metal affinity chromatography (IMAC) are often employed, though these must be optimized to effectively capture sulfopeptides and distinguish them from the more abundant phosphopeptides. proteomexchange.org

Recent advancements in nanopore technology have also demonstrated extraordinary sensitivity for analyzing PTMs. nih.gov Single-molecule analysis using nanopores can accurately detect sulfation on peptides and distinguish it from phosphorylation with high accuracy (>90%), offering a powerful emerging tool for identifying position-specific sulfation patterns on peptide hormones and other proteins. nih.gov

Biological Activity and Mechanism of Action

In Vitro and In Vivo Studies

One study indicated that pareptide, along with other MIF-1 analogues, inhibits the development of tolerance to haloperidol-induced catalepsy in mice, suggesting an interaction with the dopaminergic system. nih.gov

Proposed Mechanism of Action

The proposed mechanism of action for PLG analogs, including Pareptide, centers on their ability to act as positive allosteric modulators of dopamine (B1211576) receptors. mdpi.com This means they can enhance the binding of dopamine agonists to their receptors without directly activating the receptor themselves. nih.govmdpi.com This modulation can help to restore normal dopaminergic neurotransmission, which is impaired in Parkinson's disease.

Bioactive peptides can exert their effects through various mechanisms, including interacting with cell surface receptors, disrupting cell membranes, or inhibiting enzymes. nih.govnih.govresearchgate.net The specific mechanism of Pareptide sulfate would need to be elucidated through dedicated pharmacological studies.

Computational and Theoretical Studies of Pareptide Sulfate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

There are no specific molecular dynamics (MD) simulation studies published for Pareptide sulfate (B86663). In principle, MD simulations could be employed to understand its conformational flexibility, which is crucial for its interaction with biological targets. Such studies would typically involve simulating the peptide in an aqueous environment to observe its dynamic behavior, identify stable conformations, and analyze intramolecular and intermolecular interactions. However, no such data are available for Pareptide sulfate.

Molecular Docking and Binding Site Prediction

No molecular docking or binding site prediction studies for this compound have been reported in the scientific literature. This computational technique would be instrumental in predicting how this compound interacts with its putative biological target(s), which are themselves not explicitly defined in publicly accessible research. A docking study would require a three-dimensional structure of both this compound and its receptor to predict the binding mode, affinity, and key interacting residues.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Reaction Mechanisms

The scientific literature contains no information on Quantum Mechanics/Molecular Mechanics (QM/MM) simulations being performed on this compound. This hybrid method is typically used to study enzymatic reaction mechanisms at an electronic level. Given that the specific mechanism of action and any enzymatic interactions of this compound are not detailed in available research, the application of QM/MM simulations has not been documented.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

While some patent documents mention Quantitative Structure-Activity Relationship (QSAR) as a general computational approach for predicting properties like skin irritation for various compounds, there are no specific SAR studies published for this compound. justia.com An SAR study for this compound would involve systematically modifying its chemical structure and correlating these changes with its biological activity to identify key chemical features responsible for its therapeutic effects. Without a dataset of analogues and their corresponding activities, no computational SAR model has been developed.

Design of Novel this compound Analogues via In Silico Methods

There is no evidence in the public domain of in silico methods being used to design novel analogues of this compound. The design of new analogues is a common goal of computational drug design, aiming to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. google.com This process would build upon a foundational understanding derived from methods like MD simulations, docking, and SAR, none of which are available for this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of peptides. nih.gov UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm), offers significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. chromatographytoday.com For peptides, reversed-phase (RP) chromatography is the most common separation mode, leveraging differences in the hydrophobicity of the analyte and its related substances. nih.gov

The primary goal of purity analysis by RP-HPLC or RP-UPLC is to separate the main peptide component from any impurities. waters.com These impurities can be process-related, arising from the synthesis process (e.g., deletion sequences, truncated sequences, or by-products from incomplete deprotection), or they can be degradation products.

Method development focuses on optimizing separation selectivity by systematically adjusting various parameters. Key factors include the column chemistry (e.g., C18, C8), the mobile phase composition, and the gradient profile. waters.com Mobile phases typically consist of an aqueous component and an organic modifier, most commonly acetonitrile, with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. waters.com The gradient, which involves changing the concentration of the organic modifier over time, is carefully tailored to achieve maximum resolution between the main peak and closely eluting impurities. waters.com The enhanced resolution of UPLC is particularly advantageous for detecting and quantifying low-level impurities that might otherwise co-elute with the main peak in an HPLC separation. chromatographytoday.comwaters.com

Table 1: Representative Parameters for RP-UPLC Purity Method Development for a Sulfated Peptide This table presents typical starting parameters for method development, which would be further optimized for this compound.

| Parameter | Typical Condition | Purpose |

| System | UPLC with PDA/UV Detector | High resolution and sensitivity. waters.com |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Small particle size for high efficiency. mdpi.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier for ion pairing and improved peak shape. waters.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic solvent to elute the peptide. |

| Gradient | 5% to 60% B over 10-20 minutes | To separate compounds with varying hydrophobicity. |

| Flow Rate | 0.2 - 0.4 mL/min | Optimized for small-diameter columns. |

| Column Temp. | 30 - 50 °C | To improve peak shape and control selectivity. |

| Detection | UV at 214-220 nm | Detection of the peptide backbone. |

| Injection Vol. | 1 - 5 µL | Appropriate for UPLC system volumes. |

Detection of Degradation Products in Mechanistic Studies

To ensure a method is "stability-indicating," it must be able to resolve the intact peptide from its potential degradation products. This is assessed through forced degradation studies, where research samples of this compound would be exposed to stress conditions such as heat, light, oxidation, and a range of pH values. The resulting degraded samples are then analyzed to identify any new peaks that appear. The chromatographic method is then further optimized to ensure baseline separation between these degradation products and the main compound. Common degradation pathways for peptides include deamidation and oxidation, which can be effectively monitored by RP-HPLC.

Advanced Mass Spectrometry Techniques for Peptide Analysis

Mass spectrometry (MS) is a powerful technique for peptide analysis because it provides direct information about molecular weight and structure. osu.edu When coupled with a separation technique like HPLC or UPLC (LC-MS), it allows for the mass identification of individual peaks as they elute from the column.

For larger peptides or proteins, a "bottom-up" proteomics approach is often employed. osu.edu This involves the enzymatic digestion of the molecule into smaller, more manageable peptide fragments. Trypsin is the most commonly used enzyme, as it specifically cleaves the peptide chain at the C-terminal side of lysine (B10760008) and arginine residues, creating a predictable set of fragments. youtube.com

These resulting peptides are separated by LC and analyzed by tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific peptide fragment (precursor ion) is selected, fragmented further by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are mass-analyzed. osu.edu The fragmentation pattern provides sequence information that can be used to confirm the identity of the peptide.

A critical consideration for a sulfated peptide is the lability of the sulfate modification. ebrary.net During CID in positive ion mode, the sulfate group (SO₃) is easily lost as a neutral fragment of 80 Da. nih.gov This characteristic neutral loss is a strong indicator of sulfation but makes it difficult to pinpoint the exact location of the modification on the peptide backbone, as the fragments themselves are often desulfated. nih.gov Alternative fragmentation techniques, such as Electron Transfer Dissociation (ETD), are often milder and can preserve the labile sulfate group on the backbone fragments, aiding in localization. youtube.comebrary.net

High-resolution mass spectrometry (HRMS), performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides extremely accurate mass measurements. This capability is crucial for unambiguously determining the elemental composition of a molecule. For this compound, HRMS would be essential to confirm its molecular formula. Furthermore, it allows for the differentiation between nearly isobaric modifications. For example, sulfation (addition of SO₃, mass 79.9568 Da) and phosphorylation (addition of HPO₃, mass 79.9663 Da) have a nominal mass difference of 80 Da, but can be distinguished by HRMS due to their small but significant mass difference of only 9.5 mDa. ebrary.net

Table 2: Exemplary Mass Spectrometry Data for a Hypothetical Sulfated Peptide This table illustrates the principles of MS analysis for a sulfated peptide.

| Analysis Type | Expected Observation | Significance |

| Intact Mass (HRMS) | Measured mass matches theoretical mass of this compound within <5 ppm error. | Confirms elemental composition and identity. ebrary.net |

| MS/MS (CID/HCD) | Precursor ion shows a prominent neutral loss of 79.9568 Da (-SO₃). ebrary.netnih.gov | Diagnostic indicator of a sulfate modification. |

| MS/MS (ETD) | Fragmentation occurs along the peptide backbone with retention of the sulfate group on c- and z-type ions. youtube.comebrary.net | Helps to localize the site of sulfation. |

Capillary Electrophoresis (CE) for Charge Variant and Micro-heterogeneity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is fundamentally different from HPLC, making it an excellent orthogonal method for peptide analysis. nih.govspringernature.com In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their mass-to-charge ratio in a liquid electrolyte-filled capillary under the influence of a high electric field. bio-rad.com

This technique is exceptionally sensitive to small changes in charge, making it ideal for analyzing charge variants and micro-heterogeneity in peptide samples. springernature.com For this compound, CZE could resolve species that differ by a single charged group. For instance, deamidation of an asparagine or glutamine residue introduces an additional negative charge, creating an acidic variant that would migrate differently from the parent peptide. The presence of the negatively charged sulfate group itself significantly influences the electrophoretic mobility. CZE is therefore a powerful tool for assessing the purity of this compound with respect to charge-based modifications and impurities.

Bioassays for Functional Activity Assessment in Research Settings

Bioassays are indispensable tools in research for determining the biological activity of peptides. mdpi.comamericanpeptidesociety.org These assays are designed to measure the effect of a peptide on a biological system, which can range from isolated molecular components to whole cells or tissues. For sulfated peptides, bioassays are crucial for understanding how the post-translational addition of a sulfate group influences their function. The functional activity can be assessed through various lenses, including how the peptide interacts with its molecular targets and the subsequent cellular responses it elicits. Bioassay-guided fractionation is a common strategy employed to isolate and identify novel bioactive peptides from complex mixtures. mdpi.com

Receptor Binding Experiments

Receptor binding assays are fundamental in pharmacology and drug discovery for quantifying the interaction between a ligand, such as a sulfated peptide, and its receptor. nih.govpepdd.comnih.gov These experiments measure the binding affinity and kinetics, providing critical data on the peptide's potency and specificity. pepdd.com The selection of appropriate assay conditions is vital to avoid misleading results, such as false negatives, which can arise from the peptide's inherent instability or tendency to adsorb to surfaces. nih.gov

Radioligand binding assays are a classic and widely used method. pepdd.com In these assays, a radiolabeled version of a ligand is used to quantify its binding to a receptor, which can be present in cell membranes or as a purified protein. nih.gov Key types of radioligand binding assays include:

Saturation Assays: These determine the density of receptors in a sample (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.

Competition Assays: These are used to determine the affinity (expressed as an inhibition constant, Ki) of an unlabeled compound (like a newly synthesized sulfated peptide) by measuring its ability to compete with a radioligand for binding to the receptor. nih.govpepdd.com

Kinetic Assays: These measure the rates of association (kon) and dissociation (koff) of a radioligand, providing insights into the dynamics of the peptide-receptor interaction. pepdd.com

Various formats are employed to separate the bound from the unbound radioligand, including filtration and Scintillation Proximity Assay (SPA). nih.gov SPA is a homogeneous bead-based technology where only radioligand bound to the receptor-coated beads comes in close enough proximity to generate a detectable light signal, eliminating the need for a physical separation step. nih.gov

In the context of sulfated peptides, these assays have been instrumental. For instance, in plants, a family of sulfated peptides including PHYTOSULFOKINE (PSK), PLANT PEPTIDE CONTAINING SULFATED TYROSINE (PSY), ROOT MERISTEM GROWTH FACTOR (RGF), and CASPARIAN STRIP INTEGRITY FACTOR (CIF) have been identified. frontiersin.orgnih.govnih.gov Their receptors are typically leucine-rich repeat receptor-like kinases (LRR-RLKs). nih.govnih.gov Receptor binding assays would be employed to characterize the specific interactions between different sulfated peptide isoforms and their cognate receptors, explaining their distinct biological roles in plant development and stress responses. nih.govnih.gov

Table 1: Examples of Receptor Binding Interactions for Sulfated Peptides and Related Compounds

| Sulfated Compound/Peptide Family | Receptor/Binding Partner | Biological Context | Significance of Interaction |

|---|---|---|---|

| Phytosulfokine (PSK) | PSK RECEPTOR 1 (PSKR1) (an LRR-RLK) | Plant Growth and Development | Initiates a signaling cascade promoting cell growth and proliferation. nih.govnih.gov |

| ROOT MERISTEM GROWTH FACTOR (RGF) | RGF1 INSENSITIVE (RGI) Receptors (LRR-RLKs) | Plant Root Development | Maintains stem cell population in the root apical meristem. frontiersin.orgnih.gov |

| PLANT PEPTIDE CONTAINING SULFATED TYROSINE (PSY) | PSY1 RECEPTOR (PSY1R) (an LRR-RLK) | Plant Cell Elongation | Mediates cell expansion and response to pathogens. nih.gov |

| CASPARIAN STRIP INTEGRITY FACTOR (CIF) | SGN3/GSO1 (an LRR-RLK) | Plant Root Barrier Formation | Ensures the integrity of the Casparian strip, a waterproof barrier in roots. nih.govnih.gov |

Enzyme Inhibition Studies

Enzyme inhibition studies are a cornerstone of biochemical research, used to characterize the interaction between a compound and an enzyme. americanpeptidesociety.org These assays measure the ability of a molecule, such as a sulfated peptide, to reduce the rate of an enzyme-catalyzed reaction. The results, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), are critical for drug discovery and for understanding biological regulation. mdpi.com

The mechanism of inhibition can be elucidated through enzyme kinetics, typically by analyzing the effect of the inhibitor on the Michaelis-Menten parameters (Km and Vmax). americanpeptidesociety.org Common types of inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. americanpeptidesociety.org

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. americanpeptidesociety.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. americanpeptidesociety.org

Spectrophotometric and fluorescence-based assays are common techniques for monitoring enzyme activity in real-time. americanpeptidesociety.org For example, research on sulfotyrosyl peptides, which mimic phosphotyrosine, has shown they can act as competitive inhibitors of protein tyrosine phosphatases (PTPs) like PTP1B and CD45. nih.gov Studies investigating a series of sulfotyrosyl peptides revealed that acidic residues N-terminal to the sulfotyrosine were crucial for high-affinity binding and inhibition of PTP1B. nih.gov The differential requirements for inhibition between PTP1B and CD45 suggested that selective inhibitors could be designed. nih.gov

Another example involves sulfated hyaluronan, which has been shown to inhibit the enzyme heparanase. mdpi.com This inhibition is likely due to competitive binding, where the sulfated hyaluronan antagonizes the interaction between heparanase and its natural substrate, heparan sulfate. mdpi.com

Table 2: Research Findings on Sulfated Peptides as Enzyme Inhibitors

| Inhibitor | Target Enzyme | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Sulfotyrosyl peptides | Protein Tyrosine Phosphatase 1B (PTP1B) | Competitive | Inhibition is in the micromolar range; acidic residues N-terminal to the sulfotyrosine are essential for high-affinity binding. nih.gov |

| Sulfotyrosyl peptides | CD45 (a protein tyrosine phosphatase) | Competitive | Inhibits activity in the micromolar range; recognition elements differ from those for PTP1B. nih.gov |

| Sulfated Hyaluronan | Heparanase | Competitive | Effectively blocks the degradation of heparan sulfate; high-sulfation patterns show increased potency. mdpi.com |

| β-amyrin | α-amylase and β-glucosidase | Not specified | Exhibited notable inhibitory activity against key carbohydrate-metabolizing enzymes. mdpi.com |

Cell-Based Assays for Mechanistic Insights

While binding and inhibition assays provide molecular-level data, cell-based assays offer crucial insights into a peptide's activity in a more physiologically relevant context. americanpeptidesociety.org These assays involve treating live cells with the peptide and observing its effects on cellular processes such as proliferation, differentiation, migration, apoptosis, or specific signaling pathways. americanpeptidesociety.org

A wide array of techniques is used in cell-based assays:

Cell Viability and Proliferation Assays: Methods like the MTS assay measure metabolic activity to quantify the number of viable cells, indicating whether a peptide promotes growth or is cytotoxic. americanpeptidesociety.org

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase) linked to a specific promoter that is responsive to a signaling pathway. An increase or decrease in reporter protein expression indicates that the peptide has modulated the pathway. americanpeptidesociety.org

High-Content Screening (HCS): This automated imaging approach allows for the simultaneous measurement of multiple cellular parameters, such as changes in cell morphology, protein localization, and cytoskeletal organization, providing a detailed picture of the peptide's mechanism of action. americanpeptidesociety.org

For sulfated peptides, cell-based assays have been essential for confirming their biological functions. The plant peptide PSY1 (PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1) was shown to induce the proliferation of cultured plant cells. mdpi.com Similarly, phytosulfokine (PSK) stimulates the differentiation of isolated mesophyll cells into tracheary elements. frontiersin.org

In a cancer research context, sulfated hyaluronan was found to suppress the invasion of heparanase-positive carcinoma cells in a 3D cell culture model. mdpi.com It also blocked the heparanase-induced release of the chemokine CCL2 from these cells, an effect traced to the inhibition of an intracellular NF-κB signaling pathway. mdpi.com These cell-based findings provide mechanistic insights that complement the enzyme inhibition data, linking the blockage of heparanase activity to a functional anti-invasive and anti-inflammatory cellular response. mdpi.com

Table 3: Examples of Cell-Based Assays for Functional Analysis of Sulfated Peptides

| Peptide/Compound | Cell Type | Assay Performed | Observed Cellular Effect/Mechanistic Insight |

|---|---|---|---|

| Phytosulfokine (PSK) | Asparagus officinalis mesophyll cells | Cell culture mitogenic assay | Induces cell division and proliferation. mdpi.com |

| PLANT PEPTIDE CONTAINING SULFATED TYROSINE 1 (PSY1) | Arabidopsis cell culture | Callus culture growth assay | Promotes cell division. mdpi.com |

| Sulfated Hyaluronan | Colon-26 and 4T1 carcinoma cells | 3D collagen gel invasion assay; Chemokine release assay (ELISA) | Suppressed cancer cell invasion and inhibited heparanase-induced CCL2 release via blocking NF-κB signaling. mdpi.com |

| TC-G 1008 (GPR39 agonist) | HaCaT keratinocytes | SIRT1 enzymatic activity assay; Western blot for protein phosphorylation | Activated ERK signaling through a PKA/AMPK/SIRT-1-dependent mechanism. dovepress.com |

Conclusion and Future Directions

Pareptide sulfate (B86663) represents an intriguing, albeit sparsely documented, compound within the field of peptide research. Its connection to the neuromodulatory peptide PLG and its development as a potential antiparkinsonian drug highlight the therapeutic potential of modified peptides. While specific data on Pareptide sulfate is limited, the broader context of peptide sulfation and PLG analog research provides a solid foundation for understanding its likely chemical and biological properties.

Future research should focus on several key areas:

Comprehensive Characterization: Detailed chemical synthesis and analytical characterization of this compound are needed to confirm its precise structure and properties.

Pharmacological Profiling: In-depth in vitro and in vivo studies are required to fully elucidate its mechanism of action and therapeutic potential.

Rational Analogue Design: The design and synthesis of new analogues, guided by SAR, could lead to the discovery of more potent and selective drug candidates for neurodegenerative diseases. nih.govgoogle.comclinicaltrials.gov

Exploration of Delivery Systems: Investigating novel drug delivery strategies could help to overcome the inherent challenges of administering peptide-based therapeutics.

The continued exploration of peptides like this compound holds promise for the development of novel therapies for a range of diseases, and further research is warranted to unlock their full potential. google.com

Pre Clinical Research Models for Mechanistic Understanding

In Vitro Cell Culture Models for Biological Interaction Studies

A thorough search for studies utilizing in vitro cell culture models to investigate the biological interactions of Pareptide sulfate (B86663) did not yield any specific results. There is no publicly available research detailing the use of this compound in monolayer, three-dimensional (3D), co-culture, or disease-specific in vitro systems for mechanistic elucidation.

Monolayer and Three-Dimensional (3D) Cell Culture Systems

No published studies were identified that have used either monolayer or 3D cell culture systems to investigate the effects or biological interactions of Pareptide sulfate. Consequently, there are no findings on cell morphology, proliferation, or functional changes in these systems related to this specific compound.

Co-culture Models for Cell-Cell Interaction Studies

There is no available data from co-culture models designed to study the influence of this compound on cell-cell interactions. Research on how this compound might mediate communication between different cell types, for instance, through paracrine or juxtacrine signaling, has not been published.

Disease-Specific In Vitro Models for Mechanistic Elucidation

While this compound has been mentioned in the context of neurological research, no specific in vitro models of any disease have been used to elucidate its mechanism of action according to available literature.

In Vivo Animal Models for Pathway Elucidation (Non-Efficacy/Safety Focus)

No in vivo studies using animal models with a primary focus on elucidating the biological pathways affected by this compound could be identified. Research detailing the mechanistic effects of this compound at a systemic or molecular level in animal models is not available in the public scientific literature.

Studies on Systemic Biological Responses at a Mechanistic Level

There are no published findings from animal models that describe the systemic biological responses to this compound from a mechanistic standpoint.

Investigations into Biochemical Pathways and Molecular Targets in Organ Systems

Specific investigations into the biochemical pathways and molecular targets of this compound within various organ systems in animal models have not been reported in the available scientific literature.

Model Development and Validation for Mechanistic Research

The mechanistic understanding of this compound's action, particularly its role in mitigating neurogenic inflammation and soothing sensitive skin, relies on the development and rigorous validation of specialized preclinical models. These models are designed to replicate the key cellular and tissue-level events involved in skin irritation and the subsequent calming response. The process involves creating both in vitro (cell-based) and ex vivo (tissue-based) systems that allow for controlled investigation of the compound's effects on specific biological pathways.

The development of these models is a multi-stage process. Initially, a biological system is selected or engineered to express the target receptors and pathways relevant to this compound's presumed mechanism, such as the transient receptor potential (TRP) channels (e.g., TRPA1) and protease-activated receptor 2 (PAR2), which are key players in sensory nerve activation and inflammation. nih.govfrontiersin.org For instance, in vitro models may use cultured human or murine keratinocytes, sensory neurons derived from stem cells, or co-cultures of these cell types to mimic the complex interactions within the skin. nc3rs.org.ukexlibrisgroup.com

Validation is a critical step to ensure that the model accurately reflects the physiological or pathological process it is intended to represent. This involves a comprehensive characterization of the model's response to known pro-inflammatory and anti-inflammatory agents. For models of neurogenic inflammation, validation would involve confirming that the cultured cells or tissues respond to irritants by releasing inflammatory mediators and that this response can be modulated by known antagonists.

Detailed research findings from the development and validation of relevant preclinical models are summarized below.

In Vitro Model Validation for Neurogenic Inflammation

To investigate the mechanisms of soothing and anti-inflammatory peptides, researchers develop in vitro models that can be challenged with irritants to induce a measurable inflammatory response. The validation of these models is crucial and involves demonstrating predictable responses to known agonists and antagonists.

| Model Type | Validation Method | Key Markers Assessed | Expected Outcome for Validation |

| Sensory Neuron Culture (derived from dental pulp stem cells) nc3rs.org.uk | Functional Characterization | Nociception and neurogenic inflammation markers | Neurons exhibit sensitization in response to inflammatory cytokines and this is reversed by known anti-inflammatory agents. |

| Rat Sciatic Nerve Explants frontiersin.org | Gene and Protein Expression Analysis | Upregulation of repair program proteins (e.g., CJUN), downregulation of myelin protein genes. frontiersin.org | The model demonstrates changes consistent with Wallerian degeneration in vivo, providing a platform to test regenerative compounds. frontiersin.org |

| Keratinocyte and Sensory Neuron Co-culture | Measurement of Inflammatory Mediator Release | Pro-inflammatory cytokines (e.g., IL-6, IL-8), neuropeptides (e.g., CGRP, Substance P) | Introduction of an irritant (e.g., capsaicin) leads to a quantifiable increase in the release of inflammatory mediators. |

These validated models are then used to test the efficacy of new compounds like this compound. The compound's ability to suppress the release of inflammatory markers serves as a primary indicator of its potential therapeutic or cosmetic benefit.

Ex Vivo and In Vivo Model Validation

Ex vivo models using human skin explants and in vivo animal models provide a more complex biological environment to validate the action of soothing peptides. These models allow for the assessment of tissue-level responses and the interplay between different cell types.

| Model Type | Validation Method | Key Endpoints Measured | Expected Outcome for Validation |

| Murine Model of Atopic Dermatitis nih.gov | Histological Analysis, Measurement of Scratching Behavior | Leukocyte infiltration, epidermal hyperkeratosis, angiogenesis. nih.gov | Topical application of a known PAR2 antagonist leads to a reduction in skin inflammation and scratching behavior. nih.gov |

| Murine Model of Psoriasis-like Lesions (Imiquimod-induced) nih.gov | Gene Expression Analysis in Skin Tissue | Over-expression of TRPA1 and TRPV1 genes in affected skin. nih.gov | The model shows a characteristic upregulation of sensory receptors, which can be targeted by new antagonists. nih.gov |

| Human Skin Explants nih.govnih.gov | Histological and Immunohistochemical Analysis | Collagen I and III ratio, epidermal and dermal structure. nih.gov | Application of a test peptide results in measurable changes in the extracellular matrix, indicating a regenerative profile. nih.govnih.gov |

The validation of these models with compounds that have established mechanisms of action provides the necessary confidence to then use these systems for evaluating novel peptides like this compound. By demonstrating that this compound can produce similar ameliorating effects in these validated models, researchers can infer its mechanistic pathways. For example, a reduction in leukocyte infiltration in the atopic dermatitis model would suggest an anti-inflammatory action, while a decrease in TRPA1 expression in the psoriasis model would point towards a neurosensory modulation effect.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A complete understanding of the biological mechanisms of Pareptide sulfate (B86663) requires a holistic approach that moves beyond single-data-point analysis. The integration of multi-omics data offers a powerful strategy to construct a comprehensive picture of how Pareptide sulfate functions at various biological levels. This involves the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics to reveal the intricate network of interactions influenced by the peptide. thermofisher.comnih.govfrontlinegenomics.com

Future research should focus on applying multi-omics to map the complete signaling cascade initiated by this compound. By correlating genomic and epigenomic data with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the full spectrum of genes and proteins whose activities are modulated by the compound. nih.govfrontlinegenomics.com Furthermore, metabolomics can provide direct evidence of the physiological and pathological processes affected. nih.gov This integrated approach can uncover novel biomarkers, identify previously unknown off-target effects, and elucidate the causal relationships between different biological layers, ultimately leading to a more profound mechanistic understanding. nih.gov

The utilization of multi-omics extends to identifying new therapeutic targets and understanding disease pathology on a broader scale, which can inform the development of next-generation peptide therapeutics. frontlinegenomics.combiocompare.commdpi.com

| Omics Field | Molecular Read-out | Potential Insights for this compound Research | Key Technologies |

|---|---|---|---|

| Genomics | DNA sequences and structure | Identify genetic variants influencing patient response. | Next-Generation Sequencing (NGS) |

| Transcriptomics | RNA transcripts | Quantify changes in gene expression following treatment. | RNA-Sequencing, Microarrays |

| Proteomics | Protein abundance and modifications | Map protein-level changes and post-translational modifications. | Mass Spectrometry, ELISA |

| Metabolomics | Metabolite concentrations | Profile changes in metabolic pathways and physiological state. | Mass Spectrometry, NMR Spectroscopy |

Advanced Bioengineering Approaches for Novel Peptide Delivery System Research

A primary challenge in the therapeutic application of peptides like this compound is ensuring effective delivery to the target site while maintaining stability. Advanced bioengineering offers a suite of innovative solutions to overcome these hurdles. Future research will increasingly focus on designing and testing sophisticated delivery systems tailored to the specific physicochemical properties of this compound.

These systems aim to protect the peptide from degradation, improve its pharmacokinetic profile, and enable controlled or targeted release. Key areas of investigation include the development of nanoparticle-based carriers, liposomes, and hydrogels. These platforms can encapsulate this compound, shielding it from enzymatic degradation and facilitating its transport across biological barriers. Further advancements may involve "smart" delivery systems that respond to specific physiological cues in the target microenvironment, such as changes in pH or the presence of certain enzymes, to release their payload precisely where needed.

Exploration of Novel Biological Targets for this compound Analogues

The structural backbone of this compound serves as a promising scaffold for the development of novel analogues with potentially enhanced or entirely new therapeutic activities. A critical future direction is the systematic exploration of new biological targets for such analogues. This research involves creating libraries of this compound derivatives through strategic chemical modifications and screening them against a wide array of biological targets, including receptors, enzymes, and other proteins involved in various disease pathways.

This exploration is not limited to the known mechanisms of this compound. The goal is to identify unexpected interactions that could open up new therapeutic applications. For instance, signal peptides can modulate the expression of key extracellular matrix proteins like collagen and elastin by stimulating fibroblasts, while other peptide analogues might act as neurotransmitter inhibitors. nih.govmdpi.com High-throughput screening assays, coupled with cell-based and in vivo models, will be instrumental in identifying promising lead compounds and their novel targets. This avenue of research could significantly broaden the therapeutic utility of the this compound chemical class.

Development of Predictive Computational Models for Peptide-Based Interactions

The design and optimization of peptide-based drugs can be significantly accelerated through the use of predictive computational models. nih.govresearchgate.net Future research will focus on developing and refining in silico tools to accurately model the interaction between this compound, and its analogues, with their biological targets. nih.gov These models can predict binding affinity, specificity, and the structural dynamics of the peptide-protein complex. researchgate.netnih.gov

| Modeling Technique | Primary Application | Anticipated Benefit for this compound Research |

|---|---|---|

| Molecular Docking | Predicting the binding pose of a peptide to a protein. | Identify likely binding sites and conformations. |

| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. | Assess the flexibility and stability of the peptide-protein complex. |

| Free Energy Calculations | Quantifying the strength of binding interactions. | Rank analogues by binding affinity to guide optimization. |

| Machine Learning / AI | Predicting interactions and properties from large datasets. | Accelerate virtual screening and de novo peptide design. nih.gov |

Research into Sustainable Synthesis and Purification Methodologies

As the therapeutic use of peptides grows, so does the need for environmentally sustainable and cost-effective manufacturing processes. rsc.orgnih.gov Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is known for its high consumption of solvents and reagents, leading to significant waste generation. nih.govadvancedchemtech.com

A crucial area of future research is the development of "green chemistry" approaches for the synthesis and purification of this compound. rsc.orgbiospace.com This includes the investigation of more environmentally friendly solvents, such as water or ethanol-based systems, to replace conventional organic solvents. advancedchemtech.com Other innovations include the move from batch processing to continuous flow synthesis, which can reduce waste and improve efficiency. advancedchemtech.com Furthermore, optimizing purification techniques to reduce solvent usage and exploring enzymatic synthesis methods are key goals. rsc.org Adopting sustainable practices will not only reduce the environmental impact of peptide production but also has the potential to lower manufacturing costs, making these important therapeutics more accessible. biospace.compolypeptide.com

Q & A

Q. How can researchers enhance the reproducibility of computational studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.